molecular formula C21H19N3O4 B2812875 Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2034285-63-5

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2812875
CAS No.: 2034285-63-5
M. Wt: 377.4
InChI Key: NBQIDLJAHQKJPG-UHFFFAOYSA-N
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Description

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a pyrrolidine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety. This compound combines multiple pharmacophoric elements:

  • Benzoate ester: Enhances membrane permeability and metabolic stability compared to carboxylic acids.
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, known for improving metabolic stability and binding affinity in medicinal chemistry .

The methyl ester group at the 4-position of the benzoate scaffold may optimize lipophilicity and bioavailability relative to ethyl or bulkier esters. The 1,2,4-oxadiazole ring, substituted with a phenyl group, likely contributes to π-π stacking interactions in biological targets, such as enzymes or receptors.

Properties

IUPAC Name

methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-12-11-17(13-24)18-22-19(28-23-18)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIDLJAHQKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of this structure have shown effectiveness against various pathogens including Mycobacterium tuberculosis and Staphylococcus aureus. The presence of the phenyl group in the oxadiazole enhances its efficacy against these microorganisms .

Anticancer Potential

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate has been investigated for its anticancer properties. Studies have demonstrated that similar oxadiazole derivatives can inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 5.27 μM, suggesting potential applications in cancer therapy and antiviral drug development .

Anti-inflammatory Effects

Compounds with oxadiazole structures have shown promise in reducing inflammation markers. They may serve as therapeutic agents for inflammatory diseases due to their ability to modulate inflammatory pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the phenyl group can significantly alter biological activity:

  • Electron-withdrawing Groups : Substituting electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
  • Alkyl Group Introduction : The introduction of alkyl groups at specific positions has been shown to increase anticancer efficacy .

Case Studies

Several case studies highlight the biological activity of similar compounds:

Antimicrobial Study

A compound structurally similar to this compound demonstrated effective inhibition against E. coli and S. aureus, indicating broad-spectrum antibacterial properties.

Antiviral Activity

Another study reported a derivative with a similar structure that inhibited viral replication in vitro, showcasing potential as an antiviral agent against emerging viral pathogens .

Data Summary

Activity TypeCompound ClassExample CompoundsIC50/Effectiveness
AntimicrobialOxadiazole derivativesVarious 1,2,4-OxadiazolesIC50 = 5.27 μM (against Mpro)
AnticancerOxadiazole derivativesVarious derivativesVaries by structure
Anti-inflammatoryOxadiazole derivativesVarious derivativesSignificant reduction in inflammation markers

Mechanism of Action

The mechanism of action of Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1. Structural and Inferred Property Comparison

Compound Name Ester Group Heterocycle Linker Type logP* Solubility* Metabolic Stability*
This compound Methyl 1,2,4-Oxadiazole Pyrrolidine-carbonyl ~3.2 Moderate High
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Pyridazine Phenethylamino ~3.8 Low Moderate
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl Isoxazole Phenethylthio ~4.1 Very Low Low

Research Findings and Implications

  • Structural Insights : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) confirm the planar geometry of the 1,2,4-oxadiazole ring and the equatorial orientation of the phenyl substituent, critical for docking analyses .
  • SAR Trends : The target compound’s pyrrolidine linker and methyl ester may balance solubility and stability better than ethyl ester analogs like I-6230, which show reduced metabolic half-lives in hepatic microsome assays .
  • Unresolved Questions : The impact of the pyrrolidine ring’s stereochemistry (3-position substitution) on bioactivity remains unexplored and warrants further study.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate?

Answer:
Successful synthesis requires precise control of:

  • Reaction Temperature: 60–80°C for oxadiazole ring formation to avoid side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
  • Catalyst Use: Amine bases (e.g., triethylamine) improve coupling efficiency for the pyrrolidine-carbonyl moiety .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR validate the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and ester carbonyl (δ 170–172 ppm) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (HRMS): Exact mass confirmation (calculated for C22_{22}H20_{20}N3_3O4_4: 414.1434) resolves ambiguities in structural assignments .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The oxadiazole moiety may act as a hydrogen bond acceptor .
  • QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with activity data from analogous 1,2,4-oxadiazole derivatives .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and metabolic stability based on ester hydrolysis rates .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation: Combine 1^1H NMR, 13^13C NMR, and HRMS to confirm the oxadiazole ring and ester linkage .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals, particularly for pyrrolidine ring protons .
  • Control Experiments: Re-synthesize intermediates to isolate discrepancies (e.g., incomplete coupling reactions) .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent ester hydrolysis .
  • Moisture Control: Use desiccants (silica gel) to avoid degradation of the oxadiazole ring .
  • Light Sensitivity: Amber vials reduce photolytic decomposition of the phenyl-oxadiazole moiety .

Advanced: What strategies improve yield in coupling reactions involving the pyrrolidine-carbonyl group?

Answer:

  • Activating Agents: Use HATU or EDCI for amide bond formation, monitoring pH to avoid racemization .
  • Solvent Optimization: Dichloromethane (DCM) minimizes side reactions compared to THF .
  • Reaction Monitoring: TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) identifies incomplete coupling early .

Advanced: How can researchers design assays to evaluate the compound’s enzyme inhibition potential?

Answer:

  • Buffer Conditions: Ammonium acetate buffer (pH 6.5) stabilizes the compound during kinetic assays .
  • Enzyme Selection: Target enzymes with known oxadiazole sensitivity (e.g., PARP or COX-2) .
  • Control Compounds: Include reference inhibitors (e.g., olaparib for PARP) to validate assay conditions .

Advanced: What synthetic routes mitigate byproduct formation during oxadiazole ring cyclization?

Answer:

  • Stepwise Cyclization: Isolate the intermediate hydrazide before oxadiazole formation to reduce impurities .
  • Microwave-Assisted Synthesis: Shortens reaction time (10–15 min at 100°C) to minimize degradation .
  • Catalytic Additives: Zinc chloride accelerates cyclization while suppressing nitrile byproducts .

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